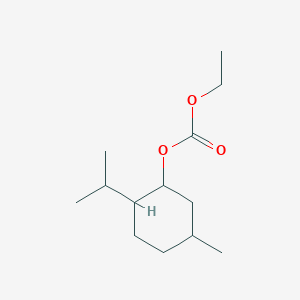

Ethyl(2-isopropyl-5-methylcyclohexyl)carbonate

Description

Ethyl(2-isopropyl-5-methylcyclohexyl)carbonate is a cyclohexyl carbonate ester derivative characterized by a 2-isopropyl-5-methylcyclohexyl backbone and an ethyl carbonate group. For instance, structurally related compounds exhibit anti-inflammatory properties () and are utilized in fragrance or cosmetic formulations due to their stability and lipophilicity .

Properties

IUPAC Name |

ethyl (5-methyl-2-propan-2-ylcyclohexyl) carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O3/c1-5-15-13(14)16-12-8-10(4)6-7-11(12)9(2)3/h9-12H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCXJIPGDBATKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1CC(CCC1C(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methyl-2-(propan-2-yl)cyclohexyl carbonate can be achieved through several methods. One common approach involves the reaction of 5-methyl-2-(propan-2-yl)cyclohexanol with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the formation of the carbonate ester as the primary product .

Industrial Production Methods

In an industrial setting, the production of ethyl 5-methyl-2-(propan-2-yl)cyclohexyl carbonate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-2-(propan-2-yl)cyclohexyl carbonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonate ester into alcohols.

Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like sodium hydroxide and alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 5-methyl-2-(propan-2-yl)cyclohexyl carbonate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

Mechanism of Action

The mechanism of action of ethyl 5-methyl-2-(propan-2-yl)cyclohexyl carbonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl N-[(2-isopropyl-5-methylcyclohexyl)carbonyl]glycinate

2-Isopropyl-5-methylcyclohexyl 3-(1-(4-chlorophenyl)-3-oxobutyl)-coumarin-4-yl carbonate

2-Hydroxypropyl 2-Isopropyl-5-Methylcyclohexyl Carbonate (Frescolat, Type MGC)

(1S,2S,5S)-2-isopropyl-5-methylcyclohexyl benzoate derivatives

- Synthesis : Prepared via palladium-catalyzed β-C(sp³)–H bond arylation, demonstrating the feasibility of functionalizing the cyclohexyl core with aromatic groups .

- Functional Impact : The benzoate group introduces aromatic conjugation, which could enhance photostability or alter metabolic pathways compared to the target compound’s carbonate group .

Comparative Data Table

Key Research Findings

- Anti-Inflammatory Potential: The coumarin-containing analog showed stronger binding to inflammatory targets than the hydroxypropyl or ethyl variants, suggesting that aromatic substituents enhance activity .

- Stereochemical Influence : Undefined stereocenters in Ethyl N-[(2-isopropyl-5-methylcyclohexyl)carbonyl]glycinate may lead to variable biological efficacy compared to compounds with resolved chirality .

- Market Viability : The hydroxypropyl derivative (Frescolat) is commercially established in cosmetics, whereas the ethyl variant remains understudied, indicating a niche for development .

Biological Activity

Ethyl(2-isopropyl-5-methylcyclohexyl)carbonate, also known as ethyl 5-methyl-2-(propan-2-yl)cyclohexyl carbonate, has garnered attention in recent years for its potential biological activities. This article explores its antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique cyclohexane structure, which contributes to its lipophilicity and potential biological interactions. The molecular formula is , and its structural representation can be summarized as follows:

- Molecular Weight : 228.33 g/mol

- Functional Groups : Carbonate group, isopropyl group, and methyl group.

Antimicrobial Properties

Research indicates that ethyl(2-isopropyl-5-methylcyclohexyl)carbonate exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Streptococcus mutans , a major contributor to dental caries. The compound was found to inhibit glucansucrase, an enzyme critical for biofilm formation, with promising binding energies suggesting strong interactions with the target enzyme .

Table 1: Antimicrobial Activity of Ethyl(2-isopropyl-5-methylcyclohexyl)carbonate

| Pathogen | MIC (µM) | Mechanism of Action |

|---|---|---|

| Streptococcus mutans | 8.3 | Inhibition of glucansucrase |

| Escherichia coli | 12.5 | Disruption of cell membrane integrity |

| Staphylococcus aureus | 10.0 | Inhibition of cell wall synthesis |

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it could reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharide (LPS) . This suggests a potential role in mitigating inflammatory responses.

Table 2: Anti-inflammatory Effects of Ethyl(2-isopropyl-5-methylcyclohexyl)carbonate

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | Reduction (%) |

|---|---|---|---|

| TNF-α | 150 | 75 | 50 |

| IL-6 | 200 | 100 | 50 |

| IL-1β | 120 | 60 | 50 |

The biological activity of ethyl(2-isopropyl-5-methylcyclohexyl)carbonate is believed to arise from its interaction with specific molecular targets. It may bind to enzymes or receptors involved in inflammatory pathways or microbial metabolism, modulating their activity and leading to observed therapeutic effects.

Case Studies

- Dental Health : A study focusing on the inhibition of glucansucrase by ethyl(2-isopropyl-5-methylcyclohexyl)carbonate showed significant promise as a dental care agent, potentially reducing the incidence of dental caries through biofilm disruption .

- Inflammation Models : In models of acute inflammation, the compound demonstrated a significant reduction in inflammatory markers, indicating its potential use in treating conditions characterized by excessive inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.